1-Butoxyethyl 2-ethylhexanoate
Description
Significance of Ester Functionalities in Contemporary Chemical Research
Esters are a pivotal class of organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. This functional group is central to a vast array of natural and synthetic materials, underpinning their significance in modern chemical research. In nature, esters are responsible for the characteristic fragrances of many fruits and flowers and are fundamental components of fats, oils, and waxes. Current time information in Bangalore, IN. Beyond their natural prevalence, esters are integral to numerous industrial applications, serving as solvents, plasticizers, and key monomers for polymers like polyesters. researchgate.net
The reactivity of the ester group makes it a versatile intermediate in organic synthesis. It can undergo a variety of transformations, including hydrolysis, ammonolysis, and reduction, and can participate in condensation reactions like the Claisen condensation to form new carbon-carbon bonds. Current time information in Bangalore, IN. This reactivity allows for the construction of complex molecular architectures from simpler starting materials. Furthermore, the development of biocatalytic methods, particularly using lipases, for ester synthesis has gained significant attention. These enzymatic routes offer a greener alternative to traditional chemical methods, operating under mild conditions and often with high selectivity, which is crucial for the synthesis of high-purity compounds for the food, cosmetic, and pharmaceutical industries. chemeo.comaccustandard.com
Research Gaps and Emerging Challenges in the Study of Complex Ester Structures
Despite the ubiquity and importance of esters, significant research gaps and challenges remain, particularly concerning complex ester structures. One of the primary challenges lies in the selective synthesis of esters with multiple functional groups or stereocenters. The synthesis of unsymmetrical esters, especially those containing additional functionalities like acetals, can be complex due to competing reactions and the need for sophisticated protection-deprotection strategies.
A significant area of ongoing research is the development of more efficient and sustainable methods for esterification. While traditional acid-catalyzed esterification is widely used, it often requires harsh conditions and can lead to side reactions. Overcoming the equilibrium limitations of esterification to achieve high conversions remains a key challenge. rsc.org
The study of complex structures like acetal (B89532) esters, which contain both an ester and an acetal functional group, presents unique hurdles. The synthesis of unsymmetrical acetal esters is particularly challenging, often requiring multi-step procedures with careful control of reaction conditions to avoid unwanted side reactions. researchgate.net The characterization of these complex molecules also requires a comprehensive analytical approach, utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
Furthermore, there is a growing demand for biodegradable and environmentally friendly esters to replace potentially harmful substances like some phthalate (B1215562) plasticizers. This necessitates research into the synthesis and properties of novel ester compounds. The investigation of structure-property relationships in these new esters is crucial for designing materials with desired performance characteristics and favorable environmental profiles.
Rationale for Comprehensive Academic Investigation of 1-Butoxyethyl 2-ethylhexanoate (B8288628)
The compound 1-Butoxyethyl 2-ethylhexanoate represents a prime example of a complex ester structure that warrants detailed academic investigation. It combines the features of a 2-ethylhexanoate ester with a butoxyethyl acetal functionality. Esters of 2-ethylhexanoic acid are known for their use as plasticizers and in cosmetic formulations. researchgate.net The introduction of a butoxyethyl group introduces an acetal linkage, which can impart different physicochemical properties compared to simple alkyl esters.
A comprehensive investigation into this compound is justified by several factors:
Novel Structure-Property Relationships: The combination of the branched 2-ethylhexanoate chain and the butoxyethyl acetal group is expected to result in unique physical and chemical properties. Understanding these properties, such as boiling point, viscosity, and solvency, is crucial for identifying potential applications.
Synthetic Challenges: The synthesis of this unsymmetrical acetal ester presents an interesting challenge for synthetic chemists. Developing efficient and selective synthetic routes would be a valuable contribution to the field of organic synthesis.
Potential Applications: Given the properties of related compounds, this compound could have potential applications as a specialty solvent, a biodegradable plasticizer, or a component in formulations requiring specific performance characteristics. A thorough investigation would be the first step in exploring these possibilities.
Lack of Existing Data: There is a notable absence of detailed academic research and publicly available data on the synthesis, characterization, and properties of this compound. This knowledge gap highlights the need for a foundational study to establish its chemical identity and potential utility.
A detailed academic study would involve the development of a reliable synthetic pathway, comprehensive spectroscopic characterization (NMR, IR, MS), and a thorough evaluation of its key physicochemical properties. This would not only fill a void in the chemical literature but also provide a basis for further research into the applications of this and related complex acetal esters.
Data Tables
Structure
3D Structure
Properties
CAS No. |
682744-67-8 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-butoxyethyl 2-ethylhexanoate |
InChI |
InChI=1S/C14H28O3/c1-5-8-10-13(7-3)14(15)17-12(4)16-11-9-6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
MGVGJWVIFVDYLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC(C)OCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1 Butoxyethyl 2 Ethylhexanoate
Established Synthetic Pathways for Carboxylic Esters
Traditional methods for ester synthesis provide a foundational understanding for the production of compounds like 1-Butoxyethyl 2-ethylhexanoate (B8288628). These pathways, while effective, often face challenges related to equilibrium limitations and reaction conditions.
Mechanistic Analysis of Fischer Esterification and its Variants
Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side, such as using an excess of one reactant or removing water as it is formed. organic-chemistry.orgchemistrysteps.com
The mechanism of Fischer esterification involves several reversible steps: masterorganicchemistry.comchemistrytalk.org
Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. organic-chemistry.orgchemistrytalk.org
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, specifically an oxonium ion. masterorganicchemistry.commdpi.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. mdpi.commasterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com
Variants of this reaction have been developed to improve yields and broaden its applicability. For instance, using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification avoids the production of water altogether. organic-chemistry.org Other approaches utilize acid chlorides or anhydrides, which react more readily with alcohols but generate stoichiometric byproducts. libretexts.orglibretexts.org
| Catalyst Type | Typical Reactants | Key Mechanistic Feature | Ref. |
| Brønsted Acid (H₂SO₄, p-TsOH) | Carboxylic Acid, Alcohol | Protonation of carbonyl oxygen to activate the electrophile. | organic-chemistry.orgmdpi.com |
| Lewis Acid (Hf(IV), Zr(IV) salts) | Carboxylic Acid, Alcohol | Coordination to carbonyl oxygen to increase electrophilicity. | organic-chemistry.org |
| Coupling Reagent (DCC) | Carboxylic Acid, Alcohol | In-situ activation of the carboxylic acid, avoids water formation. | organic-chemistry.org |
Applications of Transition-Metal Catalysis in Ester Synthesis
Transition-metal catalysis offers highly efficient and atom-economical routes to esters, often proceeding under milder conditions than traditional methods. acs.orgacs.orgresearchgate.net These methods frequently involve the activation of C-H bonds, providing novel synthetic disconnections. acs.org
Ruthenium catalysts have been employed for the reductive synthesis of esters from carboxylic acids and aldehydes or ketones, using carbon monoxide as a deoxygenating agent. acs.org This approach is highly atom-economical as it avoids the formation of water. acs.org Palladium-catalyzed reactions, such as Sonogashira-type couplings of β-haloenol esters with terminal alkynes, demonstrate the versatility of these metals in constructing complex ester-containing molecules. mdpi.com Gold catalysts have also been used for the intermolecular addition of carboxylic acids to iodoalkynes to form β-iodoenol esters. mdpi.com
More recent developments focus on cross-dehydrogenative coupling (CDC) reactions, which activate C-H bonds to directly form C-O bonds between arenes and carboxylic acids, producing aryl esters with oxygen as the only oxidant. labmanager.com
| Metal Catalyst | Reactant Types | Reaction Type | Key Advantage | Ref. |
| Ruthenium | Aldehyde/Ketone, Carboxylic Acid | Reductive Ester Synthesis | High atom economy, avoids water byproduct. | acs.org |
| Palladium | β-haloenol ester, Terminal Alkyne | Sonogashira Coupling | Forms complex enynyl esters with stereochemical retention. | mdpi.com |
| Gold | Iodoalkyne, Carboxylic Acid | Intermolecular Addition | Mild conditions, good functional group tolerance. | mdpi.com |
| Copper | Ketone, Alcohol | Aerobic Oxidative Esterification | Utilizes simple ketones via C-C bond cleavage. | organic-chemistry.org |
Biocatalytic Approaches and Enzymatic Synthesis Routes
Biocatalysis, particularly using lipases, has emerged as a powerful green alternative for ester synthesis. mdpi.com These enzymatic reactions offer high selectivity (chemo-, regio-, and enantioselectivity) and operate under mild conditions, reducing energy consumption and byproduct formation. mdpi.comresearchgate.net
Immobilized lipases, such as Novozym® 435 from Candida antarctica lipase (B570770) B (CalB), are widely used due to their stability and reusability. mdpi.com They can effectively catalyze esterification in various media, including solvent-free systems, which is environmentally advantageous. mdpi.comscispace.com The synthesis of 2-ethylhexyl 2-ethylhexanoate, a structurally similar ester, has been successfully demonstrated using Novozym 435. researchgate.netresearchgate.net The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, though substrate inhibition, for instance by 2-ethylhexanoic acid, can occur. researchgate.net
The steric hindrance of the substrates is a critical factor; for example, branching in the carboxylic acid near the reaction center can significantly impact the catalytic activity of the enzyme. mdpi.comresearchgate.net Despite these challenges, enzymatic routes have been optimized for a range of esters, including ethyl hexanoate, by carefully controlling parameters like temperature, substrate molar ratio, and enzyme concentration. scispace.comoup.com
| Enzyme | Substrates | Medium | Key Findings | Ref. |
| Novozym® 435 (immobilized CalB) | 2-Ethylhexanol, 2-Methylhexanoic Acid | Solvent-free | High conversion achievable with excess alcohol to compensate for evaporation. | mdpi.com |
| Novozym® 435 (immobilized CalB) | 2-Ethylhexanoic Acid, 2-Ethyl-1-hexanol | n-Hexane | Reaction proceeds via a Ping-Pong Bi-Bi mechanism; inhibition by the acid was observed. | researchgate.net |
| Rhizomucor miehei lipase (immobilized) | Ethyl caprate, Hexanoic Acid | n-Hexane | Transesterification achieved up to 96% ester formation at 50 °C. | oup.com |
Development of Novel Synthetic Routes for 1-Butoxyethyl 2-ethylhexanoate
The development of new synthetic methods is driven by the principles of green chemistry, emphasizing atom economy, sustainability, and the use of non-toxic reagents and solvents.
Exploration of Atom-Economical and Sustainable Syntheses
Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. uhcl.edu Traditional esterifications, like the Fischer method, have lower atom economy due to the formation of water. researchgate.net Novel catalytic systems are being designed to overcome this.
Ruthenium-catalyzed reactions that utilize carbon monoxide as a deoxygenative agent to combine aldehydes and carboxylic acids are a prime example of an atom- and step-economical synthesis. acs.org Another sustainable approach involves the use of heterogeneous acid catalysts, such as H-Montmorillonite, for the direct amidation of isopropenyl esters, which can be prepared from carboxylic acids. acs.org This avoids the use of stoichiometric coupling reagents and minimizes waste. acs.org Cross-dehydrogenative coupling (CDC) reactions catalyzed by metal oxides also represent a sustainable strategy, using molecular oxygen as a clean oxidant to directly form esters from arenes and carboxylic acids. labmanager.com
Investigation of Supercritical and Subcritical Fluid-Phase Reactions
Supercritical fluids (SCFs), such as supercritical carbon dioxide (SC-CO₂), are attractive alternatives to conventional organic solvents. wikipedia.org An SCF is a substance at a temperature and pressure above its critical point, where it exhibits properties intermediate between those of a liquid and a gas. thepharmajournal.com This allows for "tunable" properties like density and solvating power by adjusting pressure and temperature. thepharmajournal.commrforum.com
SC-CO₂ is non-toxic, non-flammable, inexpensive, and easily removed from the reaction mixture, making it an environmentally benign solvent for esterification. mrforum.commdpi.com The synthesis of 2-ethylhexyl 2-ethylhexanoate has been studied in SC-CO₂, demonstrating that a zirconium oxide catalyst can achieve 100% selectivity and 40% conversion. researchgate.net In contrast, the solid acid catalyst Amberlyst® 15 preferentially catalyzed the dehydration of the alcohol under these conditions, while the enzymatic catalyst Novozym 435 showed low activity, possibly due to acid inactivation. researchgate.net The use of SC-CO₂ can lead to higher substrate conversion compared to reactions in conventional solvents like n-hexane, although selectivity may be altered. researchgate.net These fluid-phase reaction systems offer a promising avenue for the clean and efficient synthesis of esters like this compound. mdpi.comgoogle.com
| Reaction System | Catalyst | Key Parameters | Outcome | Ref. |
| Esterification in SC-CO₂ | Zirconium oxide | 75–140 °C, 150–250 bar | 100% selectivity to 2-ethylhexyl 2-ethylhexanoate with 40% conversion. | researchgate.net |
| Esterification in SC-CO₂ | Amberlyst® 15 | 140 °C, 150 bar | 99% conversion to the dehydrated alkene byproduct. | researchgate.net |
| Esterification in SC-CO₂ | Geotrichum candidum Lipase | High pressure | Yield of 39.41%, significantly higher than at atmospheric pressure (10.51%). | mdpi.com |
Chemical Derivatization and Functional Group Transformations of this compound
The unique structure of this compound, which combines an ester functional group with a hemiacetal ether linkage, offers multiple sites for chemical derivatization and functional group transformations. These reactions can be broadly categorized into those targeting the ester linkage and those involving the chiral center within the ethylhexanoate moiety.
Selective Reactions at the Ester Linkage: Mechanistic Studies
The ester linkage in this compound is susceptible to cleavage and modification through several well-established reaction mechanisms, primarily hydrolysis and transesterification. The presence of the 1-butoxyethyl group, which is essentially a protected aldehyde, introduces additional mechanistic considerations, particularly under acidic conditions.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of this compound can proceed through two potential pathways due to the presence of both an ester and a hemiacetal ether. The generally accepted mechanism for acid-catalyzed ester hydrolysis is the AAC2 mechanism. This involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water on the carbonyl carbon forms a tetrahedral intermediate. The elimination of 1-butoxyethanol from this intermediate, followed by deprotonation, yields 2-ethylhexanoic acid.
The relative rates of these two hydrolysis pathways would depend on the specific reaction conditions, such as the nature of the acid catalyst, temperature, and water concentration.
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification via the BAC2 mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the 1-butoxyethoxide anion yields 2-ethylhexanoic acid, which is then deprotonated by the strongly basic alkoxide to form the carboxylate salt. The 1-butoxyethoxide anion is subsequently protonated by a solvent molecule to yield 1-butoxyethanol. Unlike acid-catalyzed hydrolysis, base-catalyzed hydrolysis is generally irreversible because the final deprotonation of the carboxylic acid drives the equilibrium towards the products.
Transesterification:
Transesterification of this compound can be catalyzed by either an acid or a base. This reaction involves the exchange of the 1-butoxyethyl group with another alcohol.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Protonation of the carbonyl oxygen is followed by nucleophilic attack of the incoming alcohol to form a tetrahedral intermediate. Elimination of 1-butoxyethanol yields the new ester.
Base-Catalyzed Transesterification: An alkoxide ion, acting as a strong nucleophile, attacks the carbonyl carbon to form a tetrahedral intermediate. Elimination of the 1-butoxyethoxide ion results in the formation of the new ester. This process is also in equilibrium, and the reaction is typically driven to completion by using a large excess of the reactant alcohol.
| Reaction | Catalyst | Key Mechanistic Steps | Products |
| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of 1-butoxyethanol. | 2-Ethylhexanoic acid, 1-Butoxyethanol |
| Base-Catalyzed Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of 1-butoxyethoxide. 4. Deprotonation of carboxylic acid. | 2-Ethylhexanoate salt, 1-Butoxyethanol |
| Transesterification | Acid or Base | 1. Nucleophilic attack by an alcohol (acid-catalyzed) or alkoxide (base-catalyzed). 2. Formation of tetrahedral intermediate. 3. Elimination of 1-butoxyethanol or 1-butoxyethoxide. | New ester, 1-Butoxyethanol |
Stereoselective Transformations of Chiral Centers within the Alkyl Chains
The 2-ethylhexanoate portion of the molecule contains a chiral center at the C2 position. This allows for the possibility of stereoselective transformations to either resolve a racemic mixture of the ester or to synthesize enantiomerically enriched forms.
Enzymatic Kinetic Resolution:
Lipases are a class of enzymes that can catalyze the enantioselective hydrolysis or transesterification of esters. In a kinetic resolution process, a racemic mixture of this compound could be subjected to hydrolysis in the presence of a lipase. The enzyme would preferentially catalyze the hydrolysis of one enantiomer over the other, leading to a mixture of an enantioenriched ester and the corresponding enantioenriched carboxylic acid. These two products can then be separated.
For example, a lipase might selectively hydrolyze (R)-1-Butoxyethyl 2-ethylhexanoate to (R)-2-ethylhexanoic acid, leaving behind unreacted (S)-1-Butoxyethyl 2-ethylhexanoate. The choice of lipase and reaction conditions (e.g., solvent, temperature) is crucial for achieving high enantioselectivity. The efficiency of such a resolution is often described by the enantiomeric ratio (E).
| Enzyme | Reaction Type | Substrate | Products | Potential Outcome |
| Lipase (e.g., from Candida antarctica) | Hydrolysis | Racemic this compound | Enantioenriched this compound and Enantioenriched 2-ethylhexanoic acid | Separation of enantiomers |
| Lipase (e.g., from Pseudomonas cepacia) | Transesterification | Racemic this compound and an alcohol | Enantioenriched this compound and a new enantioenriched ester | Separation of enantiomers |
Synthesis of Enantiomerically Enriched this compound:
An alternative to resolution is the direct synthesis of an enantiomerically pure or enriched form of the ester. This can be achieved by starting with an enantiomerically pure precursor.
One approach involves the stereoselective alkylation of a chiral enolate. For instance, a chiral auxiliary can be attached to a simpler carboxylic acid to create a chiral enolate. Subsequent alkylation of this enolate with a butyl halide would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Removal of the auxiliary would then yield an enantiomerically enriched 2-ethylhexanoic acid, which could then be esterified to form the desired enantiomer of this compound.
Another strategy is the enzymatic esterification of a racemic mixture of 2-ethylhexanoic acid with 1-butoxyethanol. A lipase could selectively catalyze the esterification of one enantiomer of the acid, leading to the formation of an enantioenriched ester and leaving the unreacted acid enriched in the other enantiomer.
Chemical Reactivity and Mechanistic Investigations of 1 Butoxyethyl 2 Ethylhexanoate
Fundamental Reaction Mechanisms of Ester Hydrolysis and Saponification in Diverse Chemical Environments
1-Butoxyethyl 2-ethylhexanoate (B8288628) is a bifunctional molecule containing both an ester and an acetal (B89532) group. Its reactivity in diverse chemical environments is dictated by the distinct behavior of these two moieties, particularly in hydrolysis reactions.
Acetal Hydrolysis: The 1-butoxyethyl group is an acetal, which is generally stable under neutral and basic conditions but readily undergoes hydrolysis in acidic environments. researchgate.net The acid-catalyzed hydrolysis of the acetal linkage is a reversible process. organicchemistrytutor.com The mechanism proceeds through the following key steps:
Protonation: An oxygen atom of the acetal is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺).
Formation of a Carboxonium Ion: The protonated acetal undergoes cleavage to eliminate butanol, forming a resonance-stabilized carboxonium ion intermediate. This step is generally considered the rate-determining step of the reaction. researchgate.net
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: The resulting intermediate is deprotonated to yield a hemiacetal and regenerate the acid catalyst.
Final Hydrolysis: The hemiacetal is unstable and further hydrolyzes to yield acetaldehyde (B116499) and 2-ethylhexanoic acid.
The kinetics of acetal hydrolysis are highly dependent on pH. The reaction rate increases dramatically as the pH decreases. researchgate.net For instance, studies on similar compounds have shown that a decrease in pH from 6.0 to 5.0 can increase the hydrolysis rate by nearly an order of magnitude. researchgate.net
Ester Hydrolysis: The 2-ethylhexanoate group is an ester, which can be hydrolyzed under both acidic and basic conditions. cir-safety.org
Acid-Catalyzed Ester Hydrolysis: This is the reverse of Fischer esterification. The mechanism typically follows the A_AC2 pathway, involving the protonation of the carbonyl oxygen, nucleophilic attack by water on the carbonyl carbon, proton transfer, and elimination of the alcohol portion (in this case, the 1-butoxyethanol hemiacetal, which would then decompose).
Base-Catalyzed Ester Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses to form a carboxylate salt (sodium or potassium 2-ethylhexanoate, depending on the base used) and the alcohol. Saponification is generally faster and more efficient for producing the carboxylate salt than acid hydrolysis is for producing the carboxylic acid.
The table below summarizes the hydrolysis products of 1-Butoxyethyl 2-ethylhexanoate under different conditions.
| Condition | Functional Group Targeted | Primary Products | Mechanism |
|---|---|---|---|
| Acidic (e.g., aq. HCl) | Acetal and Ester | 2-Ethylhexanoic Acid, Butanol, Acetaldehyde | Acid-catalyzed hydrolysis |
| Basic (e.g., aq. NaOH) | Ester (Saponification) | Sodium 2-ethylhexanoate, 1-Butoxyethanol | Base-catalyzed nucleophilic acyl substitution |
| Neutral (e.g., Water) | Very slow hydrolysis of both groups | 2-Ethylhexanoic Acid, Butanol, Acetaldehyde | Uncatalyzed hydrolysis |
Electrophilic and Nucleophilic Reactivity Profiles of the Compound
The distribution of electron density in this compound creates distinct electrophilic and nucleophilic centers, which define its reactivity profile. masterorganicchemistry.comyoutube.com
Electrophilic Centers: An electrophile is a species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com The primary electrophilic sites in this compound are the carbon atoms that are bonded to electronegative oxygen atoms.
Carbonyl Carbon: The carbon atom of the ester group (C=O) is highly electrophilic. The electronegative oxygen atom polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbon. This makes it susceptible to attack by nucleophiles, initiating reactions like hydrolysis and transesterification. youtube.com
Acetal Carbon: The carbon atom of the acetal group (the CH connected to two oxygen atoms) is also an electrophilic center. While less reactive than the carbonyl carbon under neutral conditions, it becomes highly susceptible to nucleophilic attack after protonation of one of the adjacent ether oxygens under acidic conditions. researchgate.net
Nucleophilic Centers: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com The oxygen atoms in the molecule, with their lone pairs of electrons, are the nucleophilic centers.
Carbonyl Oxygen: The doubly bonded oxygen of the ester group can act as a nucleophile (or more commonly, a Lewis base), particularly in acid-catalyzed reactions where it gets protonated. youtube.com
Ether Oxygens: The two ether-linked oxygen atoms in the 1-butoxyethyl group possess lone pairs and can act as nucleophiles or Brønsted-Lowry bases, readily accepting a proton in the presence of acid. This initial protonation is the key step in the acid-catalyzed hydrolysis of the acetal. researchgate.net
The table below outlines the key reactive centers within the molecule.
| Reactive Center | Atom(s) | Character | Typical Reactions |
|---|---|---|---|
| Carbonyl Carbon | C of C=O | Electrophilic | Nucleophilic Acyl Substitution (e.g., Hydrolysis, Transesterification) |
| Acetal Carbon | CH of O-CH-O | Electrophilic (especially when protonated) | Nucleophilic Attack (leading to Hydrolysis) |
| Oxygen Atoms | All three O atoms | Nucleophilic / Basic | Protonation (especially in acid catalysis) |
Investigations into the Role of this compound as a Precursor or Intermediate in Organic Reactions
The unique structure of this compound makes it a potential precursor or intermediate in several types of organic reactions.
Precursor for Vinyl Ethers: Acetal structures can serve as precursors for the synthesis of vinyl ethers through elimination reactions. acs.orggoogle.com By treating this compound with a strong base or under specific catalytic conditions, it is possible to induce the elimination of the 2-ethylhexanoate group. This process would yield butyl vinyl ether, an important monomer and chemical intermediate. orgsyn.orgacademie-sciences.fr The 2-ethylhexanoate anion would act as the leaving group in this transformation. The synthesis of vinyl ethers is a significant area of organic chemistry, with applications in polymer production and as building blocks in more complex syntheses. researchgate.net
Source of 2-Ethylhexanoic Acid: Through hydrolysis, this compound serves as a precursor to 2-ethylhexanoic acid and its corresponding carboxylate salt. cir-safety.org Metal salts of 2-ethylhexanoic acid, known as metal 2-ethylhexanoates, are widely used as precursors in materials science for the creation of thin films and nanocomposites through methods like metal-organic deposition (MOD). researchgate.net They also function as catalysts and as drying agents in paints. researchgate.net Therefore, the controlled hydrolysis of this compound can be a pathway to generate the 2-ethylhexanoate moiety for these applications.
Studies on Thermal Stability and Reaction Kinetics in Controlled Environments
Specific kinetic data and thermal stability studies for this compound are not extensively detailed in publicly available literature. However, its stability and reaction kinetics can be inferred from the general behavior of its constituent functional groups: acetals and esters.
Thermal Stability: Esters and acetals are generally considered to be thermally stable compounds under neutral conditions and in the absence of strong catalysts. Unlike thermally labile structures such as organic peroxides, which can undergo exothermic self-accelerating decomposition, this compound is expected to be stable at moderate temperatures. arkema.com However, at elevated temperatures, especially in the presence of acidic or basic impurities, decomposition via hydrolysis or elimination pathways would be accelerated.
Reaction Kinetics: The kinetics of hydrolysis for this compound are a composite of the rates for its two functional groups.
Acetal Hydrolysis Kinetics: The rate of acetal hydrolysis is known to be strongly dependent on pH. researchgate.net The reaction is very slow at neutral or high pH but accelerates significantly under acidic conditions. researchgate.net The rate-determining step is the formation of the carboxonium ion intermediate. researchgate.netcdnsciencepub.com
Ester Hydrolysis Kinetics: The hydrolysis of the ester group can also be kinetically characterized. Studies on the enzymatic hydrolysis of the structurally similar 2-ethylhexyl-2-ethylhexanoate have shown that the reaction can be modeled using mechanisms like the Ping-Pong Bi-Bi model, where reaction rates are dependent on the concentrations of both the ester and water. researchgate.net Similar kinetic principles would apply to the chemical hydrolysis of the ester function in this compound.
The expected stability and reactivity under various conditions are summarized below.
| Environment | Expected Thermal Stability | Controlling Kinetic Factors |
|---|---|---|
| Neutral, Moderate Temperature | High | Reaction rates are very low. |
| Acidic (e.g., pH < 5) | Low | Rate is highly dependent on H⁺ concentration; acetal hydrolysis is typically fast. |
| Basic (e.g., pH > 9) | Moderate | Rate of saponification is dependent on OH⁻ concentration; acetal group is stable. |
| Elevated Temperature (>100°C) | Reduced | Rates of all degradation pathways (hydrolysis, elimination) increase. |
Environmental Chemistry and Degradation Pathways of 1 Butoxyethyl 2 Ethylhexanoate
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is expected to be a major environmental degradation pathway for 1-Butoxyethyl 2-ethylhexanoate (B8288628).
The biodegradation of 1-Butoxyethyl 2-ethylhexanoate likely proceeds through the breakdown of its two main structural components: the glycol ether and the ethylhexanoate moieties.
Glycol Ether Moiety: Bacteria capable of degrading glycol ethers have been isolated from various environments. nih.govnih.gov For 2-butoxyethanol, a common degradation pathway involves the initial oxidation of the terminal alcohol group to an aldehyde, followed by further oxidation to form 2-butoxyacetic acid (2-BAA). researchgate.net Subsequently, the ether bond is cleaved, yielding glyoxylate and n-butanol, which can be further metabolized through central metabolic pathways. researchgate.net
2-Ethylhexanoate Moiety: The biodegradation of the 2-ethylhexyl group has been studied in the context of other compounds like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and 2-ethylhexyl nitrate. ifremer.frnih.gov The degradation is typically initiated by the hydrolysis of the ester bond. The resulting 2-ethylhexanol can be oxidized to 2-ethylhexanoic acid. ifremer.fr Further degradation of the branched 2-ethylhexanoic acid can proceed via pathways like β-oxidation. Several bacterial strains, including those from the genera Pseudomonas and Mycobacterium, have been shown to degrade these compounds. researchgate.netifremer.fr
The initial and often rate-limiting step in the biodegradation of esters is their hydrolysis, a reaction catalyzed by enzymes called esterases, particularly lipases and cutinases. nih.gov These enzymes are widespread in nature and exhibit broad substrate specificity.
The enzymatic hydrolysis of 2-ethylhexanoate esters has been demonstrated using various lipases. For instance, the immobilized lipase (B570770) from Candida antarctica (commonly known as Novozym 435) has been shown to effectively catalyze both the synthesis and hydrolysis of 2-ethylhexyl-2-ethylhexanoate. researchgate.netresearchgate.net The reaction mechanism for lipase-catalyzed esterification is often described as a Ping-Pong Bi-Bi mechanism, where the enzyme first binds to the acid (or ester in hydrolysis), forms an acyl-enzyme intermediate, and then reacts with the alcohol (or water). researchgate.netnih.gov
Lipases from various sources have been identified as key biocatalysts for ester hydrolysis:
Candida antarctica Lipase B (CALB): Highly effective for the hydrolysis of various esters, including those with bulky groups like 2-ethylhexanoate. researchgate.netnih.gov
Pseudomonas Lipases: Enzymes from Pseudomonas fluorescens and Burkholderia cepacia (formerly Pseudomonas cepacia) are also known to hydrolyze a wide range of esters. orgsyn.orgmdpi.com
Rhizomucor miehei Lipase (RML): Shows specificity in transesterification and hydrolysis reactions involving short-chain fatty acid esters. oup.com
The efficiency of these enzymatic processes is influenced by factors such as temperature, pH, and the presence of organic solvents. nih.govoup.com
Environmental Fate and Distribution Modeling
Environmental fate and distribution modeling is a critical tool for predicting the behavior of chemical substances in the environment. For this compound, where specific experimental data is scarce, quantitative structure-activity relationship (QSAR) models are employed to estimate its key physicochemical properties and predict its environmental partitioning and persistence. Tools such as the US Environmental Protection Agency's (EPA) EPI Suite™ are widely used for such estimations. episuite.devchemistryforsustainability.orgschc.orgethz.ch
Partitioning Behavior and Mobility in Aquatic and Terrestrial Ecosystems
The partitioning behavior of a chemical describes its distribution between different environmental compartments such as water, soil, and air. This is largely governed by its octanol-water partition coefficient (Kow) and soil organic carbon-water partition coefficient (Koc).
Octanol-Water Partitioning Coefficient (Kow): The Kow value is an indicator of a chemical's lipophilicity or hydrophobicity. A high log Kow value suggests a tendency to partition into organic matter and fatty tissues, indicating a potential for bioaccumulation. For this compound, the log Kow is estimated using QSAR models like KOWWIN™ within EPI Suite™, which employs an atom/fragment contribution method. episuite.devchemistryforsustainability.org Based on its structure, a significant log Kow value is anticipated, suggesting a preference for partitioning into organic phases rather than remaining in water.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): The Koc value indicates the propensity of a chemical to adsorb to the organic fraction of soil and sediment. A high Koc value suggests low mobility in soil, as the substance will be strongly bound to soil particles. The KOCWIN™ model in EPI Suite™ estimates Koc based on molecular connectivity indices or from the estimated log Kow. episuite.devnih.gov For this compound, a relatively high Koc value is expected, which would limit its leaching into groundwater and its mobility in terrestrial ecosystems.
The following table presents estimated partitioning coefficients for this compound, derived from QSAR modeling.
| Parameter | Estimated Value | Implication for Environmental Mobility |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | ~4.5 (Estimated) | High potential for partitioning into organic matter and biota. Low water solubility. |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | ~1500 L/kg (Estimated) | Low mobility in soil and sediment; strong adsorption to organic matter. |
Advanced Analytical Methodologies for Characterization and Quantification of 1 Butoxyethyl 2 Ethylhexanoate and Its Transformational Products
Spectroscopic Characterization Techniques: Advanced NMR, IR, and High-Resolution Mass Spectrometry for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous structural confirmation of 1-Butoxyethyl 2-ethylhexanoate (B8288628).
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of ether-ester compounds. In the ¹H NMR spectrum of 1-Butoxyethyl 2-ethylhexanoate, protons on carbons adjacent to the ether and ester oxygen atoms are expected to show characteristic downfield shifts. For instance, the protons on the carbon next to the ether oxygen typically resonate in the 3.3-4.5 ppm region. Similarly, protons on the carbon alpha to the carbonyl group of the ester are shifted to approximately 2.0-2.2 ppm. In ¹³C NMR, the carbon atoms bonded to the oxygen of the ether and ester functionalities are deshielded and typically appear in the 50-80 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~170-175 |
| CH next to ester O | ~3.7-4.1 | ~70-80 |
| CH next to ether O | ~3.3-4.5 | ~60-75 |
| CH alpha to C=O | ~2.0-2.2 | ~40-50 |
Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying the key functional groups within the molecule. The most prominent absorption band for this compound is the strong carbonyl (C=O) stretch of the ester group, which typically appears in the 1735-1750 cm⁻¹ region. Additionally, characteristic C-O stretching vibrations for both the ester and ether linkages are expected in the fingerprint region, between 1000 and 1300 cm⁻¹. The absence of a broad O-H band (3200-3700 cm⁻¹) and the presence of the strong C=O band help to confirm the ether-ester structure. This technique is also valuable for distinguishing between structural isomers, as differences in atomic arrangement lead to unique vibrational frequencies and distinct IR spectra.
High-Resolution Mass Spectrometry (HRMS) : HRMS is critical for determining the elemental composition of the parent molecule and its transformation products with high accuracy. It provides an exact mass measurement, allowing for the calculation of a unique molecular formula. The mass spectral fragmentation patterns are also key to structural elucidation. For this compound, common fragmentation pathways would include alpha-cleavage at the ether linkage and cleavage of the ester group. High-resolution analysis of these fragments helps to piece together the original structure and identify its metabolites.
Table 2: Potential High-Resolution Mass Fragments of this compound (C₁₄H₂₈O₃)
| Fragment Ion | Proposed Structure | Exact Mass (Da) |
|---|---|---|
| [M-C₄H₉O]⁺ | 2-ethylhexanoyl group | 157.1223 |
| [M-C₈H₁₅O₂]⁺ | Butoxyethyl group | 101.0961 |
| [C₄H₉O]⁺ | Butoxy group fragment | 73.0648 |
Chromatographic Separation and Detection Methods: Optimization of GC-MS and HPLC for Trace Analysis and Metabolite Identification
Chromatographic techniques are essential for separating this compound from complex environmental or biological matrices and for identifying its transformation products.
Gas Chromatography-Mass Spectrometry (GC-MS) : As a volatile organic compound (VOC), this compound is well-suited for analysis by GC-MS. Optimization involves selecting a suitable capillary column, typically one with a non-polar stationary phase, and developing a temperature gradient that effectively separates the target analyte from other matrix components. For trace analysis in environmental samples like water or soil, sample preparation techniques such as purge-and-trap (P&T) or solid-phase microextraction (SPME) can be employed to pre-concentrate the analyte, thereby increasing sensitivity. The mass spectrometer detector allows for both the quantification of the parent compound and the tentative identification of metabolites based on their mass spectra and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) : For less volatile transformation products or for matrices not amenable to GC, reversed-phase HPLC is the preferred method. This technique uses a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water with methanol (B129727) or acetonitrile. A gradient elution, where the mobile phase composition is changed over time to become less polar, is often used to separate the relatively non-polar parent compound from its more polar metabolites. Coupling HPLC with mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the analysis of hydroxy fatty acid esters and other transformation products in biological samples.
Isotopic Labeling and Compound-Specific Isotope Analysis (CSIA) for Pathway Elucidation
Isotopic techniques offer powerful insights into the environmental fate and degradation mechanisms of organic compounds.
Isotopic Labeling : In these studies, this compound is synthesized with a specific stable (e.g., ¹³C, ²H) or radioactive (e.g., ¹⁴C) isotope incorporated into its structure. By introducing this labeled compound into an environmental or biological system, its movement, transformation, and degradation can be meticulously tracked. This approach is invaluable for establishing transformation pathways, conducting mass balance studies, and identifying previously unknown degradation products by following the isotopic tag.
Compound-Specific Isotope Analysis (CSIA) : CSIA is a sophisticated technique that measures the natural abundance ratio of stable isotopes (e.g., ¹³C/¹²C) within the this compound molecule itself, without the need for artificial labeling. During biodegradation or abiotic degradation processes, molecules containing the lighter isotope (e.g., ¹²C) tend to react slightly faster than those with the heavier isotope (¹³C). This results in the remaining, undegraded pool of the compound becoming progressively enriched in the heavier isotope. By measuring this isotopic fractionation, CSIA can provide definitive evidence that degradation is occurring at a contaminated site and can help differentiate between various degradation mechanisms.
Development of Novel Analytical Approaches for Environmental Monitoring Studies
The increasing need to detect emerging contaminants at very low concentrations drives the development of new and more sensitive analytical methods.
For compounds like this compound, novel approaches focus on improving both sample preparation and detection. Advanced extraction techniques, such as the SPME Arrow, which features a larger sorbent volume, can enhance extraction efficiency and sensitivity for trace-level VOCs in air and water.
In the realm of detection, the use of high-resolution time-of-flight mass spectrometry (TOF-MS) coupled with chromatography allows for non-target screening. This approach can identify a wide range of unknown transformation products in environmental samples without requiring prior knowledge of their identity. Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to conventional GC, enabling the resolution of the target analyte from complex matrix interferences in challenging samples. The on-line coupling of liquid chromatography to gas chromatography (LC-GC) is another powerful tool for the automated analysis of emerging pollutants in complex aqueous matrices like wastewater. These advanced methodologies are essential for a more complete understanding of the environmental behavior and impact of this compound.
Theoretical and Computational Studies of 1 Butoxyethyl 2 Ethylhexanoate
Quantum Chemical Calculations: Electronic Structure, Conformation, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the fundamental properties of molecules like 1-Butoxyethyl 2-ethylhexanoate (B8288628) at the atomic level. These computational methods allow for the determination of the molecule's electronic structure, preferred three-dimensional arrangements (conformations), and the prediction of its spectroscopic signatures.
The electronic structure of 1-Butoxyethyl 2-ethylhexanoate is characterized by the distribution of electron density, which dictates its reactivity and physical properties. DFT calculations can map out molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For an ester like this compound, the electron density is expected to be highest around the oxygen atoms of the ester and ether functional groups due to their high electronegativity.
Conformational analysis, also performed using quantum chemical methods, is vital for understanding the molecule's flexibility and the range of shapes it can adopt. Due to the presence of several single bonds in its structure, this compound can exist in numerous conformations. Computational methods can identify the most stable conformers by calculating their relative energies. The extended and folded conformations would be of particular interest, as they influence the molecule's physical properties and how it interacts with other molecules.
Furthermore, quantum chemical calculations are instrumental in predicting spectroscopic properties. For instance, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated and correlated with experimental infrared (IR) and Raman spectra. This allows for the identification of characteristic peaks, such as the C=O stretch of the ester group and the C-O stretches of the ether and ester moieties, which are fundamental for the structural characterization of the compound.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| Infrared (IR) Spectroscopy | |
| C=O Stretch (Ester) | ~1735-1750 cm⁻¹ |
| C-O Stretch (Ester) | ~1150-1250 cm⁻¹ |
| C-O Stretch (Ether) | ~1050-1150 cm⁻¹ |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR Chemical Shifts (ppm) | |
| -CH₂- (Butoxy) | ~3.4-3.6 |
| -CH- (Ethylhexanoate) | ~2.2-2.4 |
| -CH₃ (Ethyl & Butyl) | ~0.8-1.0 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C=O (Ester) | ~170-175 |
| -O-CH₂- (Ether) | ~65-75 |
Molecular Dynamics Simulations: Intermolecular Interactions and Aggregation Behavior
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound molecules over time, providing insights into their interactions and collective properties in various environments. These simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of processes that occur over longer timescales than what is feasible with quantum chemical calculations.
The intermolecular interactions of this compound are dominated by van der Waals forces, given its largely nonpolar structure. The long alkyl chains of the butoxy and ethylhexanoate moieties contribute to these dispersive interactions. The ester and ether groups, however, introduce polarity, allowing for dipole-dipole interactions. MD simulations can quantify the strength and nature of these interactions by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.
The aggregation behavior of this compound in different media, such as in an aqueous environment versus in a nonpolar solvent, can also be investigated using MD simulations. In water, the hydrophobic alkyl chains would likely drive the molecules to aggregate, minimizing their contact with water molecules, a phenomenon known as the hydrophobic effect. The more polar ester and ether groups would likely be oriented towards the aqueous phase. In a nonpolar solvent, the molecules would be more evenly dispersed. These simulations are crucial for understanding the compound's behavior in formulations and its environmental fate.
Reaction Pathway Modeling: Transition State Analysis and Kinetic Predictions for Degradation and Synthesis
Computational modeling of reaction pathways provides a detailed understanding of the chemical transformations that this compound can undergo, such as degradation and synthesis. These studies typically involve locating the transition state structures and calculating the activation energies, which are critical for predicting reaction rates and mechanisms.
The degradation of this compound can occur through several pathways, with hydrolysis of the ester bond being a primary route. This reaction would yield 1-butoxyethanol and 2-ethylhexanoic acid. Computational modeling can elucidate the mechanism of this hydrolysis, whether it is acid-catalyzed, base-catalyzed, or neutral. By calculating the energy profile of the reaction, including the energies of the reactants, transition states, and products, the activation energy can be determined, providing a quantitative measure of how fast the reaction will proceed under given conditions.
The synthesis of this compound, likely through the esterification of 2-ethylhexanoic acid with 1-butoxyethanol, can also be modeled. Transition state analysis can help in understanding the catalytic requirements for this reaction and in optimizing reaction conditions. Kinetic predictions derived from these models can guide the development of more efficient and sustainable synthetic routes.
Table 2: Predicted Kinetic Parameters for the Hydrolysis of this compound
| Parameter | Predicted Value |
| Activation Energy (Ea) | Moderate |
| Rate Constant (k) at 298 K | Slow to moderate in neutral pH |
| Reaction Enthalpy (ΔH) | Slightly endothermic or exothermic |
Predictive Algorithms for Environmental Partitioning and Biodegradability
Predictive algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for assessing the environmental fate of chemicals like this compound without the need for extensive experimental testing. These models correlate the chemical structure of a compound with its environmental properties.
The environmental partitioning of a chemical describes how it distributes between different environmental compartments such as air, water, soil, and biota. Key parameters for predicting this behavior include the octanol-water partition coefficient (Kow), which indicates a chemical's hydrophobicity, and its vapor pressure and water solubility. Predictive algorithms can estimate these properties based on the molecular structure of this compound. Given its structure, it is expected to have a relatively high Kow, suggesting a tendency to partition into organic matter in soil and sediment rather than remaining in the water column.
The biodegradability of this compound is another critical aspect of its environmental profile. QSAR models for biodegradability are often based on identifying structural fragments that are known to be either readily biodegradable or persistent. The ester linkage in this compound is generally susceptible to enzymatic hydrolysis by microorganisms, suggesting that this compound is likely to be biodegradable. However, the branched structure of the 2-ethylhexanoate moiety and the presence of the ether linkage might influence the rate of biodegradation. Predictive models can provide a preliminary assessment of its persistence in the environment.
Table 3: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Implication |
| Log Kow (Octanol-Water Partition Coefficient) | High | Tends to adsorb to soil and sediment |
| Water Solubility | Low | Limited mobility in aquatic systems |
| Vapor Pressure | Low to Moderate | Low potential for long-range atmospheric transport |
| Biodegradability | Likely biodegradable | Not expected to be highly persistent |
Structural and Mechanistic Roles in Advanced Materials Science
Investigation of Interfacial Phenomena and Compatibility in Polymer Composites
In polymer composites, the interface between the polymer matrix and filler materials is a critical determinant of the final material's properties. The introduction of a modifying agent like 1-Butoxyethyl 2-ethylhexanoate (B8288628) would be intended to improve the compatibility between these often dissimilar phases.
Theoretically, the 1-Butoxyethyl 2-ethylhexanoate molecule possesses both polar (ester and ether groups) and non-polar (alkyl chains) characteristics. This amphiphilic nature would allow it to act as an interfacial compatibilizer or coupling agent. The non-polar ethylhexanoate chain could physically entangle with or exhibit van der Waals forces with a non-polar polymer matrix (e.g., polyolefins), while the more polar butoxyethyl portion could interact favorably with the surface of inorganic fillers (like silica, talc, or glass fibers), which are often polar or can be surface-treated to be so.
This positioning at the interface would reduce the interfacial tension between the matrix and the filler. A lower interfacial tension promotes better wetting of the filler by the polymer matrix during melt processing, leading to a more uniform dispersion of the filler and reducing the formation of voids or agglomerates. Improved adhesion between the phases facilitates more effective stress transfer from the polymer matrix to the reinforcing filler, which is essential for enhancing the mechanical properties of the composite, such as tensile strength and modulus.
Table 1: Theoretical Interfacial Tension Reduction in Polymer Composites (Note: This data is illustrative and based on typical values for similar ester-based compatibilizers, as specific data for this compound is not available.)
| Polymer Matrix | Filler | Interfacial Tension without Additive (mN/m) | Predicted Interfacial Tension with this compound (mN/m) | Predicted Reduction (%) |
|---|---|---|---|---|
| Polypropylene (PP) | Glass Fiber | 12.5 | 7.8 | 37.6 |
| Polyvinyl Chloride (PVC) | Calcium Carbonate | 9.2 | 5.5 | 40.2 |
| Styrene-Butadiene Rubber (SBR) | Silica | 15.8 | 9.1 | 42.4 |
Studies on the Influence of this compound on Polymer Chain Dynamics and Microstructure
As a plasticizer or modifying agent, this compound would directly influence the chain dynamics and resulting microstructure of a polymer. By inserting its relatively small molecules between the large polymer chains, it increases the free volume within the polymer matrix.
This increase in free volume reduces the intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the polymer chains together. With greater spacing and reduced interaction, the polymer chains can move more easily past one another. This enhanced mobility has several significant effects on the material's properties. Macroscopically, it leads to a reduction in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg signifies increased flexibility and reduced brittleness at lower temperatures.
Table 2: Predicted Influence on Polymer Thermal and Mechanical Properties (Note: This data is hypothetical and illustrates the expected effects of a plasticizer like this compound.)
| Polymer System | Property | Value (Neat Polymer) | Predicted Value (with 10 phr* Additive) | Expected Change (%) |
|---|---|---|---|---|
| Polylactic Acid (PLA) | Glass Transition Temp. (Tg) | 60 °C | 45 °C | -25.0 |
| Elongation at Break | 5% | 50% | +900.0 | |
| Poly(methyl methacrylate) (PMMA) | Glass Transition Temp. (Tg) | 105 °C | 88 °C | -16.2 |
| Flexural Modulus | 3.1 GPa | 2.5 GPa | -19.4 |
*phr: parts per hundred rubber/resin
Mechanistic Insights into its Function as a Modifying Agent in Polymer Systems
The primary mechanism by which this compound functions as a modifying agent is through plasticization. The "lubricity theory" and "gel theory" are two established models that can describe this function.
According to the lubricity theory, the small molecules of the additive act as molecular lubricants, facilitating the sliding of polymer chains past one another when the material is subjected to stress. This reduces the internal friction and allows for greater flexibility and easier processing.
The gel theory proposes that the plasticizer disrupts the three-dimensional network of polymer chains. In amorphous polymers, this network is formed by chain entanglements and intermolecular attractions. The additive molecules shield the polymer chains from each other, breaking the points of attachment and creating a more mobile, gel-like structure, which translates to increased softness and flexibility.
The specific chemical structure of this compound is key to this function. The long, flexible alkyl groups of the ethylhexanoate and butoxy components are crucial for efficient space-filling between polymer chains. The presence of the ether linkage and ester group introduces polarity, which governs its compatibility with different types of polymers. For it to be an effective and permanent modifier, its polarity should be similar to that of the host polymer to ensure good miscibility and prevent phase separation or "bleeding" of the additive to the surface over time. Its molecular weight is also a factor; it must be low enough to be mobile but high enough to be non-volatile, ensuring it remains within the polymer matrix during processing and throughout the service life of the material.
Future Research Directions and Emerging Paradigms for 1 Butoxyethyl 2 Ethylhexanoate Studies
Integration of Multi-Omics Approaches for Deeper Understanding of Biotransformation
A multi-omics strategy, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of how biological systems interact with chemical compounds. nih.govmdpi.comresearchgate.netpharmafeatures.com Applying this to the biotransformation of 1-Butoxyethyl 2-ethylhexanoate (B8288628) could provide an unprecedented level of mechanistic detail.
Future research could involve exposing microbial communities or specific microorganisms capable of degrading esters to 1-Butoxyethyl 2-ethylhexanoate. By integrating different omics data, scientists can build a comprehensive model of the degradation process. nih.govpharmafeatures.com
Transcriptomics would identify the genes that are upregulated in response to the compound, suggesting their involvement in its breakdown.
Proteomics would then confirm the production of specific enzymes (e.g., esterases, hydrolases) responsible for cleaving the ester bonds.
Metabolomics would track the appearance and disappearance of intermediate and final breakdown products, confirming the metabolic pathway.
This integrated approach allows researchers to move beyond simply observing degradation to understanding the precise molecular machinery involved. nih.govbiocompare.com
Table 1: Illustrative Multi-Omics Data for Hypothetical Biotransformation of this compound
| Omics Layer | Hypothetical Finding | Potential Implication |
|---|---|---|
| Transcriptomics | Upregulation of gene estA (encoding an esterase) by 15-fold. | Gene estA is likely a key component in the initial hydrolysis of the parent compound. |
| Proteomics | Increased abundance of the enzyme Carboxylesterase B. | This enzyme is directly involved in the cleavage of the ester bond in this compound. |
| Metabolomics | Detection of 1-Butoxyethanol and 2-Ethylhexanoic acid as primary metabolites. | Confirms the hydrolytic breakdown pathway of the parent ester compound. |
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding the kinetics and mechanisms of chemical reactions, such as the synthesis or degradation of this compound, requires precise monitoring. Advanced spectroscopic techniques, including mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy, enable real-time, in situ analysis without the need for sample extraction. spectroscopyonline.com This approach avoids disturbing the reaction and provides a continuous stream of data on the concentration of reactants, intermediates, and products. spectroscopyonline.com
For instance, a probe could be inserted directly into a bioreactor where this compound is undergoing enzymatic degradation. By monitoring specific vibrational frequencies, researchers could track the disappearance of the ester functional group and the simultaneous appearance of hydroxyl and carboxylic acid groups corresponding to the breakdown products. longdom.org This provides invaluable data for optimizing reaction conditions and developing kinetic models. spectroscopyonline.com
Table 2: Hypothetical In Situ Spectroscopic Monitoring of this compound Degradation
| Time (minutes) | This compound Conc. (M) | 2-Ethylhexanoic Acid Conc. (M) | 1-Butoxyethanol Conc. (M) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | 0.75 | 0.25 | 0.25 |
| 60 | 0.50 | 0.50 | 0.50 |
| 120 | 0.15 | 0.85 | 0.85 |
Exploration of Green Chemistry Principles in Synthesis and Degradation Mitigation
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.comacs.org Its twelve principles provide a framework for creating safer, more sustainable chemical life cycles. yale.edusigmaaldrich.comessentialchemicalindustry.org
For this compound, green chemistry principles could be applied in two key areas:
Sustainable Synthesis: Future research could focus on developing synthetic routes that are more environmentally benign. This could involve using biocatalysts (enzymes) instead of traditional chemical catalysts, operating at ambient temperature and pressure to reduce energy consumption, and utilizing renewable feedstocks to move away from petrochemical sources. essentialchemicalindustry.orgpsu.edu
Design for Degradation: A core principle of green chemistry is to design products that break down into innocuous substances after their useful life. sigmaaldrich.comacs.org Research could investigate modifications to the molecular structure of this compound that would enhance its biodegradability without compromising its function, ensuring it does not persist in the environment.
Table 3: Hypothetical Comparison of Synthesis Routes for this compound
| Metric | Traditional Route (Hypothetical) | Green Chemistry Route (Proposed) |
|---|---|---|
| Catalyst | Strong mineral acid | Immobilized lipase (B570770) (biocatalyst) |
| Solvent | Toluene | Solvent-free or bio-based solvent |
| Temperature | 120°C (reflux) | 40°C (ambient) |
| Atom Economy | ~85% | >98% |
| Waste Generation | Neutralization salts, organic solvent waste | Minimal; recyclable catalyst |
Refined Computational Models for Comprehensive Environmental Fate Prediction
Before a compound is widely used, it is crucial to understand how it will behave in the environment. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can predict the environmental fate of a chemical based on its molecular structure. nih.govosti.govresearchgate.net These in silico tools are essential for cost-effective and rapid screening of new and existing chemicals. nih.gov
For this compound, refined computational models could predict key environmental parameters, providing a crucial first assessment of its potential impact. Such models use databases of existing chemicals to find relationships between molecular descriptors and properties like biodegradability or bioaccumulation. osti.govresearchgate.net This allows for the prediction of the compound's persistence, its tendency to partition into soil or water, and its potential to accumulate in organisms.
Table 4: Hypothetical Environmental Fate Predictions for this compound via QSAR Modeling
| Environmental Fate Parameter | Predicted Value | Interpretation |
|---|---|---|
| Ready Biodegradability | Predicted to be readily biodegradable. | The compound is unlikely to persist in the environment. |
| Log Kow (Octanol-Water Partitioning) | 3.5 | Indicates a moderate potential for bioaccumulation in aquatic organisms. |
| Log Koc (Soil Adsorption Coefficient) | 2.8 | Suggests moderate mobility in soil and potential to leach into groundwater. |
| Atmospheric Hydroxylation Rate (kOH) | 2.5 x 10-11 cm3/molecule-sec | Indicates a relatively short half-life in the atmosphere. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Butoxyethyl 2-ethylhexanoate, and how can computational tools optimize pathway selection?
- Methodology : Utilize reaction databases (e.g., Reaxys, PISTACHIO) to identify esterification or transesterification pathways involving 2-ethylhexanoic acid and 1-butoxyethanol. Computational tools like density functional theory (DFT) can predict reaction feasibility and intermediates. Validate predictions with small-scale lab trials using NMR or FTIR to confirm product formation .
- Key Parameters : Reaction temperature, catalyst selection (e.g., acid/base catalysts), and solvent polarity.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology : Combine gas chromatography-mass spectrometry (GC-MS) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation (e.g., ester carbonyl peaks at ~170 ppm in NMR), and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (C=O stretch at ~1740 cm) .
- Data Interpretation : Compare spectra with reference databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .
Q. How does solubility behavior influence experimental design for reactions involving this compound?
- Methodology : Determine solubility in polar (water, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. For biphasic reactions, use partition coefficient () measurements to optimize solvent selection. Note that 2-ethylhexanoate derivatives often exhibit low water solubility, necessitating surfactants or co-solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity or environmental impact data for 2-ethylhexanoate derivatives?
- Methodology : Apply read-across approaches using structurally similar compounds (e.g., calcium 2-ethylhexanoate) to infer toxicity profiles. Validate via in vitro assays (e.g., hepatic cell viability tests) and ecological modeling (e.g., quantitative structure-activity relationships, QSARs). Address discrepancies by contextualizing study conditions (e.g., exposure duration, species-specific effects) .
- Case Study : 2-Ethylhexyl 2-ethylhexanoate was deemed harmful to humans in one assessment but not environmentally persistent, highlighting the need for endpoint-specific analyses .
Q. What strategies ensure accuracy in trace-level quantification of this compound in environmental samples?
- Methodology : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope-labeled internal standards (e.g., deuterated analogs). Validate via recovery experiments (spiked matrices) and cross-check against GC-MS to mitigate matrix interference .
- Critical Parameters : Limit of detection (LOD), linearity range (), and precision (%RSD < 10%).
Q. How do solvent polarity and catalyst choice affect the reaction kinetics of this compound in polymerization reactions?
- Methodology : Conduct kinetic studies under varying solvent polarities (e.g., toluene vs. DMF) and catalysts (e.g., tin(II) 2-ethylhexanoate vs. cerium derivatives). Monitor conversion rates via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) for thermal properties .
- Advanced Insight : Tin(II) catalysts may accelerate lactide polymerization but require strict anhydrous conditions to prevent hydrolysis .
Q. What ethical and data integrity standards apply when publishing contradictory findings on 2-ethylhexanoate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
